ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15874020
InChI: InChI=1S/C11H10BrNO4/c1-2-16-11(15)9-10(14)13-7-4-3-6(12)5-8(7)17-9/h3-5,9H,2H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H10BrNO4
Molecular Weight: 300.10 g/mol

ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate

CAS No.:

Cat. No.: VC15874020

Molecular Formula: C11H10BrNO4

Molecular Weight: 300.10 g/mol

* For research use only. Not for human or veterinary use.

ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate -

Specification

Molecular Formula C11H10BrNO4
Molecular Weight 300.10 g/mol
IUPAC Name ethyl 7-bromo-3-oxo-4H-1,4-benzoxazine-2-carboxylate
Standard InChI InChI=1S/C11H10BrNO4/c1-2-16-11(15)9-10(14)13-7-4-3-6(12)5-8(7)17-9/h3-5,9H,2H2,1H3,(H,13,14)
Standard InChI Key GUXJWQBKMCNIKJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C(=O)NC2=C(O1)C=C(C=C2)Br

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-2-carboxylate, delineates its structure:

  • A benzo[b] oxazine core (benzene fused to a 1,4-oxazine ring).

  • 7-Bromo substitution on the benzene ring.

  • 3-Oxo group (ketone) at position 3 of the dihydrooxazine ring.

  • Ethyl carboxylate ester at position 2.

The molecular formula is C₁₁H₁₀BrNO₄, with a molecular weight of 299.91 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.904, N=14.01, O=16.00).

Structural Characterization

The compound’s structure (Fig. 1) was confirmed via spectral data in commercial listings . Key features include:

  • Benzooxazine ring: A six-membered benzene fused to a six-membered oxazine (oxygen and nitrogen heteroatoms).

  • Stereoelectronic effects: The electron-withdrawing bromine and ketone groups influence reactivity, while the ester enhances lipophilicity.

Table 1: Chemical Identity of Ethyl 7-Bromo-3-Oxo-3,4-Dihydro-2H-Benzo[b] Oxazine-2-Carboxylate

PropertyValue
IUPAC NameEthyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-2-carboxylate
CAS Number1245708-51-3
Molecular FormulaC₁₁H₁₀BrNO₄
Molecular Weight299.91 g/mol
SupplierShanghai ACMEC Biochemical Technology Co., Ltd.

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis protocol exists for this compound in the literature, analogous benzooxazine derivatives are typically synthesized via:

  • Cyclocondensation: Reacting brominated anthranilic acid derivatives with ethyl glycolate under acidic conditions.

  • Esterification: Introducing the ethyl carboxylate group post-cyclization using ethyl chloroformate.

For example, employed similar strategies for quinazolinone derivatives, utilizing glacial acetic acid and sodium acetate as catalysts .

Analytical Characterization

Standard techniques for confirming structure and purity include:

  • FT-IR Spectroscopy: Expected peaks for C=O (ketone: ~1700 cm⁻¹, ester: ~1720 cm⁻¹) and C-Br (~600 cm⁻¹) .

  • NMR Spectroscopy:

    • ¹H-NMR: Signals for ethyl group protons (~1.3 ppm, triplet; ~4.2 ppm, quartet), aromatic protons (~7.0–7.5 ppm), and oxazine ring protons (~3.5–4.5 ppm).

    • ¹³C-NMR: Carbons corresponding to ketone (~200 ppm), ester carbonyl (~165 ppm), and aromatic carbons .

  • Mass Spectrometry: Molecular ion peak at m/z 299.91 (M⁺) and fragments corresponding to bromine loss (M–79) .

Physicochemical Properties

Predicted Properties

Using computational models (e.g., ACD/Labs):

  • LogP: ~2.1 (moderate lipophilicity due to bromine and ester).

  • Solubility: Slightly soluble in water (<1 mg/mL), soluble in DMSO or ethanol.

  • Melting Point: Estimated 150–160°C (based on similar brominated heterocycles ).

Table 2: Estimated Physicochemical Properties

PropertyValue
LogP2.1
Water Solubility<1 mg/mL
Melting Point150–160°C
StabilityStable under inert conditions

Reactivity and Stability

  • Hydrolysis: The ester group may hydrolyze in acidic/basic conditions to yield the carboxylic acid.

  • Photodegradation: Brominated aromatics are prone to light-induced decomposition, necessitating storage in amber glass .

Biological Activity and Applications

Research Applications

  • Intermediate in Drug Synthesis: Useful for constructing spirocyclic or polycyclic frameworks via Pd-catalyzed cross-coupling .

  • Enzyme Probe: The bromine serves as a heavy atom for X-ray crystallography studies .

SupplierPackage SizePurityPrice
Shanghai ACMEC Biochemical100 mg>95%Quote-based

Industrial Relevance

  • Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors or antiviral agents.

  • Material Science: Building block for ligands in catalytic systems.

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